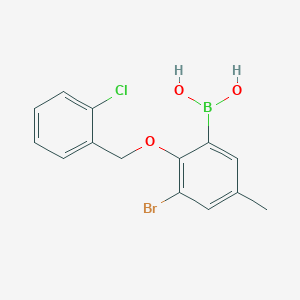

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C14H13BBrClO3 and its molecular weight is 355.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is an organoboron compound notable for its unique molecular structure and potential applications in medicinal chemistry and organic synthesis. This compound features a boronic acid functional group, which allows it to engage in various biochemical interactions, particularly with biomolecules containing diol groups. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

- Chemical Formula : C14H13BBrClO3

- Molecular Weight : 355.42 g/mol

- Structure : Contains a bromine atom, a chlorobenzyl ether, and a methyl group attached to a phenyl ring.

The boronic acid moiety of this compound plays a critical role in its biochemical interactions:

- Binding Affinity : The compound can form reversible complexes with glycoproteins and glycolipids, which are crucial for cellular signaling and membrane integrity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although further research is necessary to confirm these findings.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling Modulation : The interaction with glycoproteins can alter signaling pathways, impacting gene expression and cellular metabolism. This modulation can lead to significant changes in cell function.

- Membrane Stability : By interacting with glycolipids, the compound may influence the stability and function of cellular membranes, which is vital for maintaining cellular homeostasis.

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

Several case studies highlight the biological relevance of boronic acids similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that related boronic acids can inhibit enzyme activity with IC50 values in the nanomolar range. |

| Study B | Showed that certain boronic compounds can significantly reduce connective tissue growth factor gene expression in vitro and exhibit anti-fibrotic effects in vivo models. |

| Study C | Investigated the binding affinity of boronic acids to glycoproteins, revealing their potential as modulators of cell signaling pathways. |

科学的研究の応用

Synthetic Routes

The synthesis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves:

- Bromination : The starting material undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.

- Borylation : The brominated intermediate is subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base.

Organic Synthesis

This compound is primarily utilized as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling reactions. The presence of both bromine and chlorine substituents enhances its utility as a coupling partner for various aryl and vinyl halides.

Key Reaction Types:

- Suzuki-Miyaura Cross-Coupling : Enables the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.

- Oxidation Reactions : Can be oxidized to form phenolic compounds, expanding its functional applications .

Medicinal Chemistry

Research indicates that this compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features suggest potential interactions with biological targets, although further studies are required to elucidate its specific medicinal properties .

Potential Applications:

- Development of pharmaceuticals targeting specific enzymes or receptors.

- Investigation of its role in metabolic pathway modulation.

Material Science

The compound's ability to form stable carbon-boron bonds makes it valuable in material science, especially in the synthesis of advanced materials like polymers and nanomaterials. Its unique structure could lead to innovative applications in developing new materials with tailored properties.

Case Study 1: Synthesis of Diarylmethanes

A recent study demonstrated the synthesis of diarylmethanes using this compound as a key intermediate. The research highlighted its efficiency in forming complex organic structures through Friedel-Crafts acylation reactions, showcasing the compound's versatility in synthetic methodologies .

Preliminary interaction studies involving this boronic acid derivative indicated potential binding affinity with various biological targets. These findings suggest that it may exhibit inhibitory effects on certain enzymes, warranting further investigation into its pharmacological properties and mechanisms of action .

特性

IUPAC Name |

[3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOGFKWLTLTDCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584499 |

Source

|

| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-17-1, 871126-00-0 |

Source

|

| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。